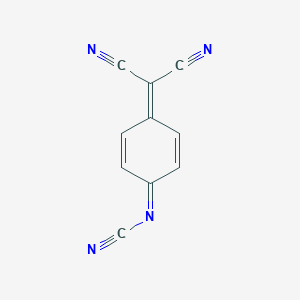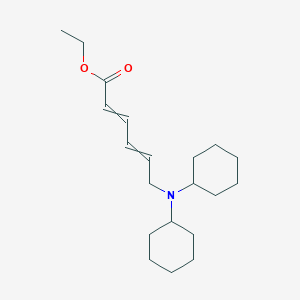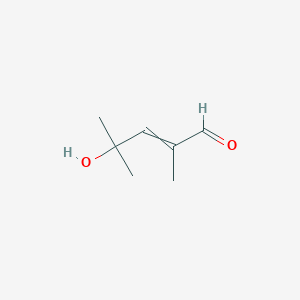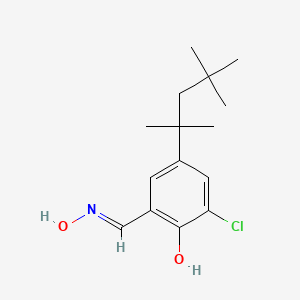
Benzaldehyde oxime, 2-hydroxy, 3-chloro, 5-(1,1,3,3-tetramethylbutyl)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-6-[(hydroxyamino)methylidene]-4-(2,4,4-trimethylpentan-2-yl)cyclohexa-2,4-dien-1-one is a complex organic compound characterized by its unique structure, which includes a chlorinated cyclohexadienone core with a hydroxyamino substituent and a bulky trimethylpentyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-[(hydroxyamino)methylidene]-4-(2,4,4-trimethylpentan-2-yl)cyclohexa-2,4-dien-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the chlorination of a cyclohexadienone derivative, followed by the introduction of the hydroxyamino group through a nucleophilic substitution reaction. The trimethylpentyl group can be introduced via a Friedel-Crafts alkylation reaction, using appropriate catalysts and reaction conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, is crucial to achieve consistent quality and efficiency. Additionally, purification techniques like recrystallization, distillation, and chromatography are employed to isolate the desired product from reaction mixtures.
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-6-[(hydroxyamino)methylidene]-4-(2,4,4-trimethylpentan-2-yl)cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyamino group can yield nitroso or nitro compounds, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of functionalized derivatives, depending on the nucleophile employed.
Aplicaciones Científicas De Investigación
2-chloro-6-[(hydroxyamino)methylidene]-4-(2,4,4-trimethylpentan-2-yl)cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: It may have potential therapeutic applications, such as in the development of new drugs or as a pharmacophore in medicinal chemistry.
Industry: The compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-chloro-6-[(hydroxyamino)methylidene]-4-(2,4,4-trimethylpentan-2-yl)cyclohexa-2,4-dien-1-one involves its interaction with molecular targets, such as enzymes or receptors. The hydroxyamino group can form hydrogen bonds or coordinate with metal ions, while the chlorinated cyclohexadienone core can participate in redox reactions. The bulky trimethylpentyl group may influence the compound’s binding affinity and selectivity for specific targets.
Comparación Con Compuestos Similares
Similar Compounds
6-[(Hydroxyamino)(phenyl)methylidene]-4-(2,4,4-trimethylpentan-2-yl)cyclohexa-2,4-dien-1-one: This compound has a phenyl group instead of a chlorine atom, which may alter its reactivity and applications.
2-chloro-4-(2,4,4-trimethylpentan-2-yl)cyclohexa-2,4-dien-1-one:
Uniqueness
2-chloro-6-[(hydroxyamino)methylidene]-4-(2,4,4-trimethylpentan-2-yl)cyclohexa-2,4-dien-1-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both a hydroxyamino group and a bulky trimethylpentyl group makes it a versatile compound for various scientific and industrial purposes.
Propiedades
Fórmula molecular |
C15H22ClNO2 |
|---|---|
Peso molecular |
283.79 g/mol |
Nombre IUPAC |
2-chloro-6-[(E)-hydroxyiminomethyl]-4-(2,4,4-trimethylpentan-2-yl)phenol |
InChI |
InChI=1S/C15H22ClNO2/c1-14(2,3)9-15(4,5)11-6-10(8-17-19)13(18)12(16)7-11/h6-8,18-19H,9H2,1-5H3/b17-8+ |
Clave InChI |
GKVNHPFPIOVDLX-CAOOACKPSA-N |
SMILES isomérico |
CC(C)(C)CC(C)(C)C1=CC(=C(C(=C1)Cl)O)/C=N/O |
SMILES canónico |
CC(C)(C)CC(C)(C)C1=CC(=C(C(=C1)Cl)O)C=NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


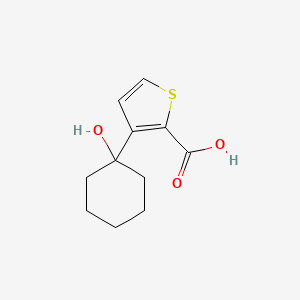
![[3-(Dimethylamino)-2-(pyridin-4-yl)prop-2-en-1-ylidene]propanedinitrile](/img/structure/B14305934.png)

![4-[(3-Hydroxypropyl)carbamoyl]-2-methoxyphenyl acetate](/img/structure/B14305946.png)
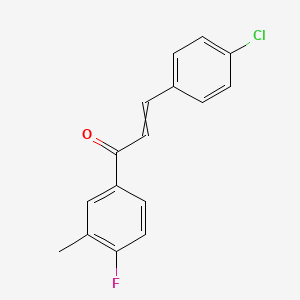
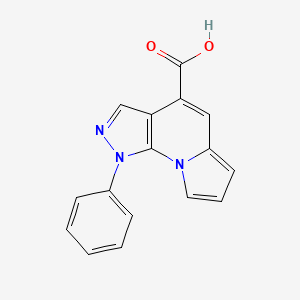
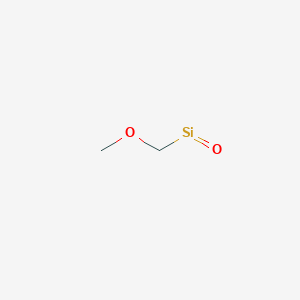

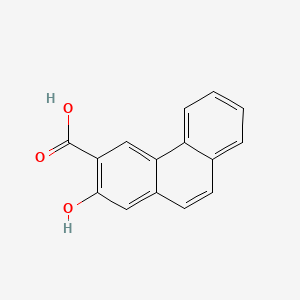
![3-(2,2-Dichloroethenyl)-3-[(methylsulfanyl)methyl]pentane-2,4-dione](/img/structure/B14305994.png)
